Methyl iodomethanesulfonate

Description

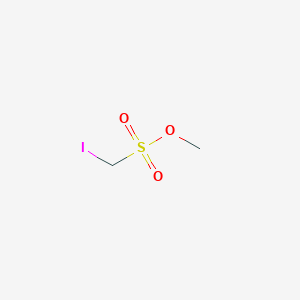

Methyl iodomethanesulfonate (CH₂I-SO₃-OCH₃) is an organoiodine compound derived from iodomethanesulfonic acid, where the sulfonate group is esterified with a methyl group. Structurally, it consists of a methyl-sulfonate backbone with an iodine atom attached to the central carbon.

Properties

CAS No. |

61801-28-3 |

|---|---|

Molecular Formula |

C2H5IO3S |

Molecular Weight |

236.03 g/mol |

IUPAC Name |

methyl iodomethanesulfonate |

InChI |

InChI=1S/C2H5IO3S/c1-6-7(4,5)2-3/h2H2,1H3 |

InChI Key |

PMYPISLWNRGZIF-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl iodomethanesulfonate can be synthesized through the reaction of methanesulfonic acid with iodomethane. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the methanesulfonic acid, followed by the addition of iodomethane to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the product while minimizing the production of by-products.

Chemical Reactions Analysis

Reactivity of Iodomethane vs. Methanesulfonate in SN_NN

2 Reactions

Iodomethane is a benchmark substrate for S

2 reactions due to its excellent leaving group (iodide, I

) and low steric hindrance. Methanesulfonate (mesylate, CH

SO

) is another common leaving group but exhibits lower reactivity compared to iodide in nucleophilic substitutions.

Key Findings:

-

Iodide as a Leaving Group :

-

Methanesulfonate as a Leaving Group :

Comparative Kinetics of Leaving Groups

Studies on neopentyl derivatives (1,1,1-tris(X-methyl)ethane) reveal the following reactivity trend for leaving groups (X) in S

2 reactions:

Table 1: Reaction Rates and Half-Lives for Neopentyl Derivatives with NaN3_33

in DMSO at 100°C

| Leaving Group (X) | Rate Constant (k, s

) | Half-Life (t

, h) |

|--------------------|-----------------------------|---------------------------|

| Triflate |

| 1.6 |

| Iodide |

| 6.7 |

| Bromide |

| 9.1 |

| Tosylate |

| 23.2 |

| Methanesulfonate |

| 28.7 |

| Chloride |

| 350.0 |

Steric Hindrance:

-

Neopentyl systems (bulky 1,1,1-trisubstituted ethane) amplify steric effects, slowing reactions for larger leaving groups like methanesulfonate (A-value = 2.50) compared to iodide (A-value = 0.5) .

-

Methanesulfonate’s bulk limits nucleophilic access to the electrophilic carbon, reducing reaction efficiency.

Electronic Factors:

-

Iodide’s polarizability and weak bond strength (C–I bond dissociation energy = 234 kJ/mol) enhance leaving group ability .

-

Methanesulfonate’s resonance-stabilized negative charge (CH

SO

) reduces its nucleofugality compared to iodide.

Competing Reaction Pathways

In systems with ambident nucleophiles (e.g., thiocyanate, SCN

):

Scientific Research Applications

Methyl iodomethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a methylating agent in the synthesis of various organic compounds.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require methylation.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Methyl iodomethanesulfonate exerts its effects through the transfer of a methyl group to nucleophilic sites on target molecules. The mechanism involves the formation of a transition state in which the nucleophile attacks the carbon atom bonded to the iodine, resulting in the displacement of the iodide ion and the formation of the methylated product.

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic sites on organic molecules, including sulfur, nitrogen, and oxygen atoms. The pathways involved in its action are typically those associated with nucleophilic substitution reactions.

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.